molecular formula C29H47BrO3 B1659746 7-Bromo-6-oxocholestan-3-yl acetate CAS No. 67708-41-2

7-Bromo-6-oxocholestan-3-yl acetate

Cat. No.: B1659746
CAS No.: 67708-41-2
M. Wt: 523.6 g/mol
InChI Key: OQIQFVJQPICULU-UHFFFAOYSA-N
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Description

7-Bromo-6-oxocholestan-3-yl acetate is a steroidal derivative characterized by a cholestane backbone modified with a bromine atom at position 7, a ketone group at position 6, and an acetylated hydroxyl group at position 3.

The molecular formula of 7-bromo-6-oxocholestan-3-yl acetate is inferred to be C₂₉H₄₅BrO₃, with a molecular weight of approximately 521 g/mol (calculated based on the cholestane skeleton, substituents, and acetate group). In contrast, the structurally related 7-oxocholesteryl acetate (CAS 809-51-8) has a molecular formula of C₂₉H₄₆O₃ and a molecular weight of 442.7 g/mol, highlighting the impact of bromination on mass and steric properties .

Properties

CAS No.

67708-41-2

Molecular Formula

C29H47BrO3

Molecular Weight

523.6 g/mol

IUPAC Name

[7-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H47BrO3/c1-17(2)8-7-9-18(3)21-10-11-22-25-23(13-15-28(21,22)5)29(6)14-12-20(33-19(4)31)16-24(29)27(32)26(25)30/h17-18,20-26H,7-16H2,1-6H3

InChI Key

OQIQFVJQPICULU-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C(=O)C4C3(CCC(C4)OC(=O)C)C)Br)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C(=O)C4C3(CCC(C4)OC(=O)C)C)Br)C

Other CAS No.

67708-41-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Oxocholesteryl Acetate (CAS 809-51-8)
Property 7-Bromo-6-oxocholestan-3-yl Acetate 7-Oxocholesteryl Acetate
Molecular Formula C₂₉H₄₅BrO₃ C₂₉H₄₆O₃
Molecular Weight ~521 g/mol 442.7 g/mol
Key Substituents 7-Bromo, 6-oxo, 3-yl acetate 7-oxo, 3-yl acetate
Solubility Data not available DMSO, pyridine, methanol, ethanol
Stability Data not available ≥2 years at -20°C

Structural and Functional Differences :

  • The bromine atom in the target compound introduces greater molecular weight and polarizability compared to the ketone group in 7-oxocholesteryl acetate.
  • The 6-oxo group in the target compound could alter conformational flexibility compared to the 7-oxo analog, affecting interactions with enzymes or substrates.
Halogenated Steroidal Derivatives

Bromine’s larger atomic radius compared to chlorine may reduce metabolic degradation rates, a critical factor in drug design.

Methodological Insights from Zinc Acetate Studies

Though unrelated structurally, studies on aqueous zinc acetate (e.g., RIXS spectra analysis ) highlight techniques applicable to characterizing halogenated steroidal acetates. For instance, X-ray crystallography (supported by SHELX software ) could resolve the bromine atom’s position and electronic effects in 7-bromo-6-oxocholestan-3-yl acetate.

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